Product packaging for 4-(1,3-Dioxolan-2-yl)benzonitrile(Cat. No.:CAS No. 66739-89-7)

4-(1,3-Dioxolan-2-yl)benzonitrile

Cat. No.: B1362315
CAS No.: 66739-89-7
M. Wt: 175.18 g/mol
InChI Key: AQXQCWAXQJVTKU-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles in Modern Organic Chemistry Research

Aryl nitriles, which are organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of considerable interest to synthetic chemists. fiveable.mecolab.ws Their importance stems from the versatile reactivity of the nitrile group, which serves as a precursor to a wide array of other functional groups, including amines, carboxylic acids, amides, and aldehydes. numberanalytics.comnumberanalytics.com This versatility makes them crucial intermediates in the synthesis of highly functionalized molecules, heterocyclic compounds, and complex natural products. colab.wsnumberanalytics.com

The synthesis of aryl nitriles has seen significant advances, making them readily accessible building blocks. colab.ws Beyond their role as synthetic intermediates, the nitrile group's unique electronic properties and its ability to act as a hydrogen-bond acceptor have been exploited in materials science and supramolecular chemistry. nih.gov Research has shown that aryl nitriles can play a dual role as both a modifiable functional group and a director of self-assembly in the solid state. nih.gov Furthermore, the benzonitrile (B105546) fragment is a common feature in many pharmaceutical compounds, including FDA-approved drugs, highlighting its relevance in medicinal chemistry. nih.gov

The diverse reactivity of the nitrile functional group is summarized in the table below.

Reaction Type Product Functional Group
HydrolysisCarboxylic Acid or Amide numberanalytics.com
ReductionPrimary Amine or Aldehyde numberanalytics.com
Nucleophilic AdditionVarious, e.g., Ketones (via Grignard reagents) fiveable.me
CycloadditionHeterocycles (e.g., Tetrazoles via "click" chemistry) nih.gov

Role of 1,3-Dioxolanes as Functional Group Modifiers and Protecting Groups in Synthetic Strategy

The 1,3-dioxolane (B20135) group is a five-membered cyclic acetal (B89532), typically formed by the reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol under acidic conditions. organic-chemistry.orgchemicalbook.com In synthetic organic chemistry, its primary role is to serve as a robust protecting group for the carbonyl functionality. wikipedia.org

Protection is a critical strategy in multi-step synthesis, where a reactive functional group must be temporarily masked to prevent it from interfering with reactions occurring elsewhere in the molecule. Cyclic acetals like 1,3-dioxolanes are advantageous because they are stable against a wide range of reagents, including nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org This stability allows for broad chemical transformations on other parts of the molecule. wikipedia.org

The protection process is reversible. Deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl group. organic-chemistry.org This controlled installation and removal make dioxolanes an effective tool for modifying the reactivity of a molecule during a synthetic sequence. wikipedia.org

Process Reagents Purpose
Protection (Acetalization) Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) organic-chemistry.orgchemicalbook.comTo mask a carbonyl group from unwanted reactions. wikipedia.org
Deprotection (Hydrolysis) Aqueous acid (e.g., HCl) or acid-catalyzed transacetalization organic-chemistry.orgTo restore the carbonyl group after other synthetic steps are complete.

Structural Features and their Implications for Chemical Research

The structure of 4-(1,3-Dioxolan-2-yl)benzonitrile consists of a central benzene (B151609) ring substituted at the 1- and 4-positions by a nitrile group and a 1,3-dioxolane group, respectively. The dioxolane moiety is the protected form of an aldehyde group. Therefore, this compound is a stable precursor to 4-formylbenzonitrile, an important aromatic dialdehyde (B1249045) derivative.

This bifunctional nature has significant implications for chemical research. It allows chemists to perform selective reactions on the aromatic ring or the nitrile group while the reactive aldehyde functionality remains masked. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine without affecting the protected aldehyde. Subsequently, the dioxolane can be hydrolyzed under acidic conditions to reveal the aldehyde, enabling further reactions like reductive amination or Wittig olefination. This built-in functional group tolerance makes this compound a versatile and strategic building block for constructing complex molecules with precise architectures.

Properties of this compound

PropertyValue
Chemical Formula C₁₀H₉NO₂ nih.gov
Molecular Weight 175.19 g/mol
CAS Number 66739-89-7 sigmaaldrich.com
Appearance Solid

Overview of Research Trajectories for Related Benzonitrile and Dioxolane Derivatives

Research involving derivatives of both benzonitriles and dioxolanes is diverse and expanding into multiple fields. Benzonitrile derivatives are central to the development of new materials and host-guest chemical systems. For example, benzonitrile-containing molecules are explored for their liquid crystal properties and are used as key components in supramolecular macrocycles designed for molecular recognition. nih.govtcichemicals.com The precise recognition of various benzonitrile derivatives by specifically designed host molecules highlights their importance in developing advanced sensors and in the structural determination of complex molecules like pharmaceuticals. nih.gov

Similarly, research on dioxolane derivatives extends beyond their use as simple protecting groups. Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, have proven to be valuable in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds. mdpi.com In polymer chemistry, 1,3-dioxolan-4-ones are being investigated as monomers for the synthesis of biodegradable polyesters, such as polylactic acid (PLA), offering a route to sustainable materials. mdpi.comresearchgate.net The ability to create functional polymers by exploiting the ring-opening polymerization of these monomers demonstrates a modern application of dioxolane chemistry. mdpi.com The synthesis of complex molecules containing both dioxolane and other functional groups, such as boronic esters, further illustrates their utility as building blocks for targeted applications in materials and medicinal chemistry. ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1362315 4-(1,3-Dioxolan-2-yl)benzonitrile CAS No. 66739-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQCWAXQJVTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380923
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66739-89-7
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
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Synthetic Methodologies and Route Design for 4 1,3 Dioxolan 2 Yl Benzonitrile

Strategies for Carbonyl Protection as 1,3-Dioxolane (B20135)

The protection of the formyl group in 4-formylbenzonitrile as a 1,3-dioxolane is a critical step in many synthetic routes. This transformation prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.

Acid-Catalyzed Acetalization of 4-Formylbenzonitrile with Ethylene (B1197577) Glycol

The most common and direct method for the synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile is the acid-catalyzed acetalization of 4-formylbenzonitrile with ethylene glycol. researchgate.net This reaction involves the reversible formation of a five-membered cyclic acetal (B89532), also known as a dioxolane.

The general reaction is as follows:

Figure 1: General reaction scheme for acid-catalyzed acetalization.

A specific procedure involves reacting 4-formylbenzonitrile with ethylene glycol in the presence of a catalytic amount of a strong acid, typically in a solvent that allows for the removal of water. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of the acetalization.

Catalytic Systems: While various Brønsted and Lewis acids can catalyze this reaction, p-toluenesulfonic acid (p-TsOH) is a widely used and effective catalyst. researchgate.netchemicalbook.com It is acidic enough to promote the reaction but is also a solid, making it easy to handle. Other catalysts that have been explored for acetalization reactions, although not always specifically for 4-formylbenzonitrile, include sulfonic acid functionalized metal-organic frameworks and dialkyl sulfates. nih.gov

Reaction Conditions: The reaction is typically carried out at reflux temperature in a suitable solvent, such as toluene (B28343) or dichloromethane (B109758). researchgate.netchemicalbook.com A key aspect of optimizing the reaction is the efficient removal of water, which drives the equilibrium towards the formation of the dioxolane. researchgate.net The reaction time can vary, but is often in the range of a few hours. researchgate.net One reported synthesis using p-TsOH in toluene was refluxed for 3 hours to achieve a quantitative yield. researchgate.net Another example using p-toluenesulfonic acid in dichloromethane was conducted at room temperature (20-25°C). chemicalbook.com

Table 1: Optimization of Catalytic Systems for Acetalization
CatalystSolventTemperatureYieldReference
p-Toluenesulfonic acidTolueneRefluxQuantitative researchgate.net
p-Toluenesulfonic acidDichloromethane20-25°C97.9% chemicalbook.com

To drive the reversible acetalization reaction to completion, the water produced must be removed from the reaction mixture.

Dean-Stark Apparatus: A common and effective method for water removal is the use of a Dean-Stark apparatus. researchgate.netmit.edu This piece of glassware is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water, such as toluene. As the azeotrope boils and condenses, the water separates from the less dense, immiscible solvent in the trap, while the solvent returns to the reaction flask. This continuous removal of water shifts the equilibrium towards the product. mit.edu

Molecular Sieves: An alternative to the Dean-Stark apparatus, particularly for smaller-scale reactions, is the use of molecular sieves. 4Å molecular sieves are commonly used to absorb water from the reaction mixture. They can be added directly to the reaction flask or placed in a Soxhlet extractor or a specialized addition funnel mounted above the reaction. This method is advantageous as it avoids the need for azeotropic distillation.

Alternative Acetalization Reagents and Conditions

While ethylene glycol is the most common diol for forming 1,3-dioxolanes, other reagents and conditions can be employed for carbonyl protection. For instance, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane and benzotriazole has been used as a versatile electrophilic formylating reagent, which is a related transformation. organic-chemistry.org Additionally, trimethylsilyl (B98337) (TMS) sources like 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) in the presence of catalytic TMSOTf can facilitate the formation of cyclic acetals under mild conditions. organic-chemistry.org

Strategies for Nitrile Moiety Introduction

An alternative synthetic strategy involves introducing the nitrile group onto a pre-formed dioxolane-protected benzene (B151609) ring.

Cyanation of Halogenated Benzaldehyde (B42025) Dioxolane Derivatives

This approach starts with a halogenated benzaldehyde, which is first protected as its 1,3-dioxolane derivative. The subsequent step is a cyanation reaction, where the halogen is replaced by a nitrile group. A common starting material for this route is 2-(4-bromophenyl)-1,3-dioxolane.

The cyanation of aryl halides can be achieved through several methods, with palladium-catalyzed and copper-catalyzed reactions being the most prominent.

Palladium-Catalyzed Cyanation: This method has gained favor due to its generally milder reaction conditions and good functional group tolerance. researchgate.netnih.gov Various palladium catalysts and cyanide sources can be used. For example, palladium-catalyzed cyanation of aryl bromides can be performed at temperatures ranging from room temperature to 40°C. acs.org These reactions are often tolerant of functional groups like aldehydes, which is relevant as the protected aldehyde could potentially be deprotected under certain conditions. mit.eduacs.org

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgnumberanalytics.com The traditional Rosenmund-von Braun reaction often requires high temperatures and polar solvents. organic-chemistry.org However, recent advancements have led to milder conditions, such as using catalytic amounts of copper(I) iodide with a ligand like N,N'-dimethylethylenediamine in a less polar solvent like toluene. nih.govorganic-chemistry.org These improved methods offer better functional group compatibility and easier product purification. nih.govorganic-chemistry.org

Table 2: Comparison of Cyanation Methods
MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium-Catalyzed CyanationPalladium precatalysts, ligandsRoom temperature to moderate heatingMild conditions, high functional group tolerance mit.eduacs.orgCatalyst can be sensitive and expensive
Copper-Catalyzed CyanationCuI, ligand (e.g., N,N'-dimethylethylenediamine)Elevated temperatures (e.g., 110°C)Inexpensive catalyst, improved modern protocols nih.govorganic-chemistry.orgTraditional methods require harsh conditions organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for the formation of carbon-carbon bonds. google.comgoogle.com In the context of synthesizing derivatives of this compound, this methodology is particularly useful for coupling aryl halides with appropriate boronic acids or esters. For instance, a key intermediate, 4-(3-(1,3-dioxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile, highlights the use of a boronic ester for subsequent coupling reactions. fda.gov

The Suzuki-Miyaura reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the transmetalation step. mdpi.commdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for constructing complex aromatic systems. mdpi.com The synthesis of various biaryl compounds, which can be precursors to or derivatives of the target molecule, often relies on these efficient coupling protocols. researchgate.netresearchgate.netnih.gov For example, the reaction of 4-bromobenzonitrile (B114466) with a suitable boronic acid derivative in the presence of a palladium catalyst can yield the desired benzonitrile (B105546) structure. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
4-Bromo-2-chlorobenzonitrile1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) esterBis(triphenylphosphine)palladium(II) chlorideSodium carbonateTHF-water2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile- google.com
4-BromoanisolePhenylboronic acidPd-bpydc-Ln--4-Methoxybiphenyl- researchgate.net
4,6-Dichloropyrimidinep-Methoxyphenylboronic acidPalladium catalyst--4,4'-(Pyrimidine-4,6-diyl)bis(methoxybenzene)Good to excellent researchgate.net
2-ChlorochromoneArylboronic acidsPd(PPh₃)₄Cs₂CO₃TolueneFlavones68-72% mdpi.com
Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative route for constructing the desired molecular framework. google.comsapub.org This method involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile. google.comnih.gov For the synthesis of this compound derivatives, this could involve the reaction of a di-halogenated benzonitrile with a nucleophile to introduce a desired substituent.

The efficiency of SNAr reactions is highly dependent on the nature of the aromatic ring, the leaving group, and the attacking nucleophile. google.com The presence of electron-withdrawing groups on the aromatic ring can significantly activate it towards nucleophilic attack. google.comnih.gov For instance, the synthesis of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (B1405384) can be achieved through the reaction of 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) with ethylene glycol in the presence of an acid catalyst, where the initial phenoxy ether linkage is likely formed via an SNAr reaction. chemicalbook.com

Dehydration of Carboxamide Precursors

A common and effective method for the synthesis of nitriles is the dehydration of primary amides. rsc.orggoogle.com This transformation can be applied to a carboxamide precursor that already contains the 1,3-dioxolane moiety to yield this compound. A variety of dehydrating agents can be employed for this purpose, ranging from traditional reagents like phosphorus pentoxide and thionyl chloride to more modern and milder systems. rsc.orgtsijournals.com

For example, a palladium-catalyzed sequence involving the ortho-arylation of an N-cyclohexylbenzamide followed by dehydration with trifluoroacetic anhydride (B1165640) has been shown to efficiently produce ortho-arylated benzonitriles. nih.gov While not a direct synthesis of the target molecule, this illustrates the principle of amide dehydration in a complex setting. The choice of dehydrating agent and reaction conditions is crucial to ensure high yields and avoid side reactions. tsijournals.comresearchmap.jp

Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be designed using either convergent or divergent strategies, allowing for flexibility and efficiency in accessing the target molecule and its analogs.

One-Pot and Multi-Step Synthesis Design

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. tsijournals.comorganic-chemistry.orgrsc.orgresearchgate.net A one-pot approach to this compound could involve the sequential formation of the dioxolane ring and the conversion of a precursor group to the nitrile. For instance, a one-pot process could be envisioned where a formylbenzonitrile is first protected as a dioxolane, followed by a subsequent transformation in the same pot.

Conversely, a multi-step synthesis allows for the purification of intermediates at each stage, which can be advantageous for achieving high purity of the final product. chemicalbook.com A typical multi-step synthesis of this compound might involve the initial preparation of 4-formylbenzonitrile, followed by its protection as a dioxolane in a separate step.

Sequential Functional Group Transformations

The synthesis often relies on a series of sequential functional group transformations to build the final molecule. A key transformation is the protection of a formyl group as a 1,3-dioxolane. This is a common strategy in organic synthesis to prevent the aldehyde from undergoing unwanted reactions during subsequent chemical steps. organic-chemistry.org For example, the reaction of 4-formylbenzonitrile with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, yields this compound. chemicalbook.com This acetal formation is a reversible process, allowing for the deprotection of the aldehyde if needed.

Another important functional group transformation is the conversion of other functionalities into the nitrile group. As previously mentioned, the dehydration of a primary amide is a direct route to the nitrile. rsc.org

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance sustainability. wjpmr.comresearchgate.netjddhs.com In the synthesis of this compound, several aspects of green chemistry can be considered.

The use of catalytic processes, such as palladium-catalyzed cross-coupling reactions, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. youtube.com Furthermore, developing these reactions to be effective at very low catalyst loadings (ppm levels) significantly enhances their greenness. youtube.com The choice of solvents is another critical factor. Utilizing greener solvents or even performing reactions in water can drastically reduce the environmental footprint of a synthesis. youtube.com

Waste prevention is a primary goal of green chemistry. wjpmr.com Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a key strategy. One-pot syntheses also contribute to waste reduction by minimizing the number of workup and purification steps. organic-chemistry.org The development of recyclable catalysts further enhances the sustainability of the process. researchgate.net

Solvent Selection and Minimization

The choice of solvent in the synthesis of this compound is crucial for achieving high yields and ensuring a green and sustainable process. Traditionally, chlorinated solvents such as dichloromethane have been employed for acetalization reactions. For instance, the synthesis of the related compound, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, utilizes dichloromethane as the solvent in a process that affords a high yield of 97.9%. chemicalbook.com However, due to the environmental and health concerns associated with chlorinated hydrocarbons, a shift towards more benign alternatives is a key consideration in modern synthetic chemistry.

The primary role of the solvent in this reaction is to dissolve the reactants and facilitate the removal of water, which is a byproduct of the acetalization reaction. This is often achieved by azeotropic distillation. Toluene is another common solvent for this purpose. The selection of an appropriate solvent is a balance between reactivity, ease of water removal, and environmental footprint.

In the context of green chemistry, several strategies for solvent selection and minimization are being explored:

Solvent-Free Conditions: In some cases, acetalization reactions can be carried out under solvent-free conditions, particularly when using a dehydrating agent like a trialkyl orthoformate. organic-chemistry.orgorganic-chemistry.org This approach completely eliminates solvent waste, representing the most environmentally friendly option.

Green Solvents: The use of greener solvents is a significant area of research. Alternatives to halogenated solvents include ethers like cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than tetrahydrofuran (B95107) (THF). acs.org Bio-derived solvents are also gaining traction as sustainable alternatives.

Water as a Solvent: While seemingly counterintuitive for a reaction that produces water, in some catalytic systems, water itself can be used as a solvent. However, for the formation of this compound, which is a reversible reaction driven by the removal of water, this is generally not a viable option.

The following table summarizes the properties and considerations for various solvents in the context of this compound synthesis.

SolventRole in AcetalizationGreen Chemistry Considerations
Dichloromethane Dissolves reactantsHalogenated solvent, environmental and health concerns
Toluene Azeotropic removal of waterVolatile organic compound (VOC), moderate environmental impact
Solvent-Free No solvent usedIdeal from a green chemistry perspective, reduces waste
Cyclopentyl Methyl Ether (CPME) Greener alternative to traditional ethersLower peroxide formation, considered a greener solvent

Catalyst Efficiency and Recyclability

The acetalization of 4-cyanobenzaldehyde (B52832) is an acid-catalyzed process. The efficiency of the catalyst, its ability to be recycled, and the required loading are critical factors for a sustainable and cost-effective synthesis.

Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and effective homogeneous catalyst for this transformation. chemicalbook.compreprints.org It is a strong organic acid that is solid and relatively easy to handle. preprints.org However, a significant drawback of homogeneous catalysts is the often difficult and energy-intensive separation from the reaction mixture, which can lead to product contamination and catalyst loss. While recovery of p-TSA is possible through concentration and crystallization, it adds complexity to the process. rsc.org

Heterogeneous Catalysts: To overcome the challenges associated with homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, making them highly desirable for industrial applications. imist.ma Examples of heterogeneous catalysts that can be applied to acetalization reactions include:

Silica-supported acids: Perchloric acid adsorbed on silica (B1680970) gel has been shown to be an efficient and reusable catalyst for acetal formation, often under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Zeolites and Montmorillonite Clays: These materials possess acidic sites and a high surface area, making them effective catalysts for various organic transformations, including acetal synthesis. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable acidity that can act as efficient and recyclable heterogeneous catalysts. imist.ma

The recyclability of these catalysts is a key performance indicator. For example, concentrated p-toluenesulfonic acid used in PET hydrolysis has been shown to be recoverable and reusable for at least five consecutive cycles with maintained efficiency. rsc.org Similarly, heterogeneous catalysts are often designed for multiple reuse cycles without a significant drop in activity.

The following table provides a comparison of different catalyst types for the synthesis of this compound.

Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous p-Toluenesulfonic acid (p-TSA)Inexpensive, effective, easy to handleDifficult to separate and recycle, potential for product contamination
Heterogeneous Silica-supported acids, Zeolites, MOFsEasy to separate (filtration), recyclable, potential for continuous flow processesCan be more expensive initially, potential for lower activity or deactivation over time

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. googleapis.com

Key scalability considerations for the synthesis of this compound include:

Reaction Conditions and Equipment: The reaction temperature, pressure, and time must be optimized for large-scale reactors. The efficient removal of water is critical and may require specialized equipment for azeotropic distillation on an industrial scale. The use of corrosive acids like HCl is generally avoided in large-scale production due to the need for specialized, corrosion-resistant reactors. googleapis.com

Process Safety and Environmental Impact: A thorough hazard analysis is required to ensure the safe handling of all chemicals at a large scale. The environmental impact of the process, including solvent emissions and waste generation, must be minimized to comply with regulations and promote sustainability. The choice of solvent and the recyclability of the catalyst are paramount in this regard.

The development of a robust and scalable process for this compound synthesis necessitates a holistic approach that considers not only the chemical transformation itself but also the engineering and economic factors that govern industrial production.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) in 4-(1,3-dioxolan-2-yl)benzonitrile is a versatile functional group that participates in a wide array of chemical transformations. The strong polarization of the carbon-nitrogen triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and weakly basic, dictates its reactivity. This allows for additions across the triple bond and reactions involving the nitrogen lone pair. The reactivity is analogous to that of other substituted benzonitriles, encompassing reductions, nucleophilic additions, hydrolysis, and cycloaddition reactions.

Reduction Reactions to Amine and Imines

The reduction of the nitrile group is a fundamental transformation that typically yields primary amines. This process involves the addition of hydrogen atoms across the carbon-nitrogen triple bond. Various reducing agents and catalytic systems have been developed for the efficient conversion of aromatic nitriles to their corresponding benzylamines.

One effective method involves the use of diisopropylaminoborane (B2863991) [BH₂N(iPr)₂] in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). nih.govorganic-chemistry.org This system reduces a wide range of aromatic and aliphatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org Benzonitriles with electron-withdrawing groups are generally reduced more rapidly than those with electron-donating groups. nih.govresearchgate.net For instance, 4-methoxybenzonitrile (B7767037) requires refluxing in tetrahydrofuran (B95107) (THF) to achieve complete reduction to 4-methoxybenzylamine. nih.govresearchgate.net Another approach utilizes ammonia (B1221849) borane (B79455) under thermal conditions, which reduces nitriles to primary amines in very good yields without the need for a catalyst. organic-chemistry.org

Electrolytic reduction also presents a viable, albeit sometimes less efficient, method. The electrolytic reduction of benzonitrile (B105546) in an acidic solution using a lead cathode can produce benzylamine. kyoto-u.ac.jp However, hydrolysis can be a competing reaction, particularly with aliphatic nitriles, which can lower the amine yield. kyoto-u.ac.jp

The table below summarizes various methods for the reduction of benzonitriles, which serve as a model for this compound.

Reagent/SystemSubstrate ExampleProductYieldConditionsSource
BH₂N(iPr)₂ / cat. LiBH₄2,4-Dichlorobenzonitrile2,4-Dichlorobenzylamine99%25 °C, 5 h nih.govresearchgate.net
BH₂N(iPr)₂ / cat. LiBH₄4-Methoxybenzonitrile4-Methoxybenzylamine80%Reflux in THF nih.govresearchgate.net
Ammonia BoraneBenzonitrileBenzylamineVery GoodThermal decomposition organic-chemistry.org
Electrolytic ReductionBenzonitrileBenzylamine---H₂SO₄/Alcohol, Pb cathode kyoto-u.ac.jp
SmI₂ (activated)BenzonitrileBenzylamine---Single electron transfer organic-chemistry.org

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of an intermediate imine anion, which can be protonated or react further. A prominent example of this reactivity is the synthesis of amidines through the addition of amines to nitriles. scribd.com

This reaction can be catalyzed by various reagents, including ytterbium amides, which facilitate the addition of primary amines to nitriles under solvent-free conditions to yield monosubstituted N-arylamidinates in good to excellent yields. scribd.com The Pinner reaction is a classic method that involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt (Pinner salt). semanticscholar.org These imidates are themselves valuable intermediates that can be converted to amidines, esters, or orthoesters. semanticscholar.org For example, 2,2,2-trifluoro- and trichloroethyl imidates, prepared from a nitrile and a trihaloethanol with HCl, are excellent precursors for amidine synthesis under mild conditions. organic-chemistry.org

The mechanism of base-catalyzed nucleophilic addition involves the deprotonation of the nucleophile, which then attacks the nitrile carbon. In acid-catalyzed reactions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles like water. lumenlearning.com

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation is typically carried out by heating the nitrile with an aqueous acid or base. libretexts.orgchemguide.co.uk

Acid Hydrolysis: Heating a nitrile under reflux with a dilute acid, such as hydrochloric or sulfuric acid, yields a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds via the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. lumenlearning.com A tautomeric shift then forms an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid. chemguide.co.uk For example, the hydrolysis of ethanenitrile with hydrochloric acid produces ethanoic acid and ammonium chloride. chemguide.co.uk

Alkaline Hydrolysis: When a nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521), the initial product is the salt of the carboxylic acid, and ammonia gas is evolved. libretexts.orgchemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid after the initial hydrolysis is complete. libretexts.org A specific method for hydrolyzing nitriles like benzonitrile involves using an aqueous solution of barium hydroxide at temperatures between 90°C and 105°C, which produces the barium salt of the corresponding carboxylic acid. google.com

The general scheme for nitrile hydrolysis can be summarized as:

Step 1: Nitrile + H₂O → Amide

Step 2: Amide + H₂O → Carboxylic Acid (or its salt) + Ammonia (or ammonium ion) chemguide.co.uk

Cycloaddition Reactions and Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions, providing a powerful route for the synthesis of various nitrogen-containing heterocyclic compounds.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent reaction of nitriles for forming five-membered heterocycles. researchgate.net A particularly important application is the synthesis of 5-substituted 1H-tetrazoles through the reaction of a nitrile with an azide (B81097), often sodium azide. nih.govacs.orgajgreenchem.com This reaction is considered a form of "click chemistry" due to its efficiency and high yields. nih.gov

The reaction can be significantly accelerated by catalysts. Lewis acids such as zinc salts (e.g., ZnCl₂, Zn(OTf)₂) are commonly used to activate the nitrile moiety towards the cycloaddition. organic-chemistry.org Transition metal complexes have also been developed as efficient homogeneous catalysts. For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to catalyze the [3+2] cycloaddition of sodium azide to various organonitriles, producing tetrazoles in near-quantitative yields under mild conditions. nih.govacs.org Mechanistic studies suggest the reaction can proceed through the formation of an intermediate metal-diazido complex. nih.govacs.org Nonmetallic, recyclable solid acid catalysts have also been developed for a greener synthesis of tetrazoles. ajgreenchem.com

Nitriles can also react with other 1,3-dipoles, such as nitrile oxides. The reaction of benzonitrile oxide with various dipolarophiles, including alkenes, is a well-established method for synthesizing isoxazoline (B3343090) rings. researchgate.netmdpi.com

CatalystAzide SourceSubstrate ExampleSolventTemperature (°C)Yield (%)Source
Co(II) complex (1)NaN₃BenzonitrileVarious11099 nih.govacs.org
SO₃H-carbonNaN₃BenzonitrileDMF10092 ajgreenchem.com
ZnCl₂NaN₃Various NitrilesIsopropanol---High organic-chemistry.org

Nitriles are crucial building blocks for the synthesis of pyrimidines, a core structure in many biologically active molecules. Various synthetic strategies exist, often involving the condensation of a nitrile with other fragments. One approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions to afford diversely functionalized pyrimidines. organic-chemistry.org Another method is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org

The synthesis of 4-aminopyrimidines can be achieved through the reaction of a nitrile with a β-enaminonitrile or by the self-condensation of nitriles in the presence of a strong base like potassium tert-butoxide. nih.gov For example, reacting a mixture of benzonitrile and β-enaminonitrile can yield 4-aminopyrimidines, and various substituted benzonitriles can serve as electron acceptors in these syntheses. nih.gov

Amidines, which are key intermediates for some pyrimidine (B1678525) syntheses, are commonly prepared from nitriles. As mentioned in section 3.1.2, the most direct method is the addition of ammonia or amines to the nitrile group. semanticscholar.orggoogle.com This transformation can be catalyzed by mercaptocarboxylic acids, which have been found to promote the quantitative conversion of nitriles to amidines. google.com

Reactivity and Transformations of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532). This functional group serves as a protecting group for the aldehyde (4-formylbenzonitrile) from which it is derived. Its reactivity is characterized by its stability to bases and nucleophiles but susceptibility to cleavage under acidic, oxidative, or certain reductive conditions. wikipedia.org

The primary reaction of the 1,3-dioxolane moiety is its cleavage under acidic conditions to regenerate the parent carbonyl compound and ethylene (B1197577) glycol. This deprotection is fundamental in synthetic sequences where the aldehyde group needs to be unmasked for subsequent transformations. wikipedia.org The mechanism proceeds via protonation of one of the oxygen atoms, making it a good leaving group. This is followed by the opening of the ring to form a resonance-stabilized oxocarbenium ion. Subsequent attack by a nucleophile, typically water, leads to the cleavage of the acetal.

Transacetalization is a method where an existing acetal is converted into a different acetal by reacting it with another alcohol or diol in the presence of an acid catalyst. organicchemistrytutor.com For this compound, this would involve the exchange of the ethylene glycol moiety. This process is an equilibrium reaction, and the outcome can be controlled by the reaction conditions, such as using a large excess of the new alcohol or removing one of the products. acs.org

The mechanism begins similarly to hydrolysis, with protonation of a dioxolane oxygen. The resulting oxocarbenium intermediate is then intercepted by a different alcohol molecule instead of water. organicchemistrytutor.com This reaction is synthetically useful for changing the protecting group without reverting to the aldehyde. For instance, reaction in acetone (B3395972) with an acid catalyst can lead to the formation of an acetone-derived ketal (an isopropylidene ketal). wikipedia.org

Gas-phase studies have shown that transacetalization can occur extensively between 1,3-dioxolanes and various acylium ions. organicchemistrytutor.com These reactions proceed through initial O-acylation, followed by ring-opening and ring-reforming steps to generate new cyclic "ionic ketals". organicchemistrytutor.com

Table 1: Conditions for Acid-Catalyzed Deprotection/Transacetalization of Dioxolanes

Catalyst/Reagent SystemConditionsOutcomeReference
Aqueous Acid (e.g., H₂SO₄, HCl)Wet solventsHydrolysis to aldehyde wikipedia.org
Lewis Acids (e.g., ZnCl₂, Ce(OTf)₃)THF/H₂O, rt to refluxSelective cleavage baranlab.orgorganic-chemistry.org
Iodine (catalytic)Wet nitromethane, rtNeutral condition cleavage organic-chemistry.org
NaBArF₄Water, 30 °CFast deprotection wikipedia.org
AcetoneAcid catalystTransacetalization wikipedia.org

Hydrolysis is the most common method for the deprotection of the 1,3-dioxolane group. The reaction is carried out in the presence of an acid catalyst and water. wikipedia.org The mechanism involves the protonation of one of the dioxolane oxygens by the acid. This enhances the electrophilicity of the acetal carbon and facilitates the opening of the ring to form a hemiacetal intermediate after attack by a water molecule. libretexts.org Further protonation and elimination of ethylene glycol yield the protonated aldehyde, which then loses a proton to give the final 4-formylbenzonitrile product and ethylene glycol. The reaction is reversible, and the removal of water or the aldehyde can shift the equilibrium back towards the acetal. wikipedia.org

While generally stable to many oxidizing agents, the 1,3-dioxolane ring can be cleaved under specific oxidative conditions. Strong oxidizing agents can attack the acetal functionality. organic-chemistry.org For example, treatment of cyclic acetals with reagents like m-chloroperoxybenzoic acid (MCPBA) can lead to oxidation, yielding hydroxy alkyl esters. organic-chemistry.org In the case of this compound, such a reaction would be expected to produce 2-hydroxyethyl 4-cyanobenzoate. The reaction involves the insertion of an oxygen atom into the C-H bond at the acetal carbon (C2 position).

Rearrangement reactions involving the 1,3-dioxolane ring itself are less common than cleavage reactions. However, specific transformations are known.

Hydride Shifts: Hydride shifts are common rearrangements in carbocation chemistry, occurring when a more stable carbocation can be formed. byjus.commasterorganicchemistry.com In the context of the 1,3-dioxolane ring of this compound, a hydride shift is not a typical reaction pathway under normal conditions. However, if a reaction were to generate a carbocation on the dioxolane ring (a hypothetical scenario), a 1,2- or 1,3-hydride shift could theoretically occur to move the positive charge to a more stable position, such as adjacent to an oxygen atom where it can be stabilized by resonance. libretexts.org

Cheletropic Reactions: Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org A rare example involving a dioxolane moiety is a retro-cheletropic ene reaction, which involves the extrusion of 2-carbena-1,3-dioxolane. researchgate.net This specific tandem process was observed in complex systems where the dioxolane was strategically positioned to facilitate an intramolecular reaction, driven by the formation of aromatic rings and the highly exergonic decomposition of the carbene into carbon dioxide and ethylene. researchgate.net While this demonstrates the potential for the dioxolane ring to participate in such advanced pericyclic processes, it is not a general reactivity pathway for a simple substituted dioxolane like this compound.

Acid-Catalyzed Ring Opening and Deprotection Mechanisms

Electrophilic Aromatic Substitution on the Benzonitrile Core

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The reactivity of the ring and the position of the incoming electrophile are governed by the electronic properties of the two existing substituents: the nitrile group (-CN) and the 1,3-dioxolan-2-yl group. libretexts.orgwikipedia.org

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of nitrogen and the polarization of the carbon-nitrogen triple bond. libretexts.orglibretexts.org It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. brainly.com Consequently, it is a meta-director . libretexts.orglibretexts.org

1,3-Dioxolan-2-yl Group: This group is a cyclic acetal. The oxygen atoms attached to the benzylic carbon can donate lone-pair electron density to the aromatic ring through resonance (+M effect). This effect is analogous to that of an alkoxy group (-OR), which is a known activating group. organicchemistrytutor.com Therefore, the 1,3-dioxolan-2-yl group is considered an ortho, para-director and an activating group, increasing the electron density at the positions ortho and para to its point of attachment. youtube.com

In this compound, these two groups are in a para-relationship. This leads to a competition in directing the incoming electrophile.

The activating ortho, para-directing dioxolanyl group (at C1) directs incoming electrophiles to positions C2 and C6 (ortho).

The deactivating meta-directing nitrile group (at C4) directs incoming electrophiles to positions C2 and C6 (meta to the nitrile).

Table 2: Directing Effects of Substituents on the Benzonitrile Core

SubstituentPosition on RingElectronic EffectReactivity EffectDirecting EffectPredicted Substitution Site(s)
-CH(OCH₂)₂C1Electron Donating (Resonance)ActivatingOrtho, ParaC2, C6
-CNC4Electron Withdrawing (Inductive & Resonance)DeactivatingMetaC2, C6

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For a substrate like this compound, a halogenated precursor, such as 4-bromo- or 4-iodobenzonitrile (B145841) protected as the dioxolane, is typically used to engage in these transformations. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl halide in the key oxidative addition step of the catalytic cycle.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comwikipedia.org This reaction is a cornerstone of modern organic synthesis for creating arylalkynes and conjugated enynes, which are valuable precursors for pharmaceuticals and advanced organic materials. mdpi.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. mdpi.comwikipedia.org

For a precursor like 4-bromo-(1,3-dioxolan-2-yl)benzene, the Sonogashira coupling provides a direct route to introduce an alkyne substituent at the para-position relative to the dioxolane group. The general reaction is as follows:

Sonogashira Coupling Reaction Scheme

Scheme 1: General scheme of the Sonogashira coupling of a halo-substituted precursor of this compound with a terminal alkyne.

The reaction proceeds under mild conditions, often at room temperature, which is compatible with the acetal protecting group. mdpi.comwikipedia.org The choice of palladium catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. While traditional systems often use Pd(PPh₃)₄ and CuI, numerous modern catalysts, including palladium N-heterocyclic carbene (NHC) complexes and copper-free systems, have been developed to improve yields and substrate scope. rsc.orgorganic-chemistry.org The electron-withdrawing nitrile group on the aromatic ring generally enhances the reactivity of the aryl halide towards the initial oxidative addition step with the Pd(0) catalyst.

Table 1: Representative Conditions for Sonogashira Coupling

Parameter Conditions Reference
Aryl Halide 4-Iodo- or 4-bromobenzonitrile (B114466) derivatives wikipedia.org
Alkyne Phenylacetylene, propargyl alcohol, etc. mdpi.com
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C mdpi.commdpi.comcapes.gov.br
Copper Co-catalyst CuI (often used, but copper-free systems exist) organic-chemistry.orgrsc.org
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ wikipedia.orgrsc.org
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene (B28343), Acetonitrile (B52724) mdpi.com

| Temperature | Room temperature to 100 °C | mdpi.com |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is another pivotal palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com This method is exceptionally versatile and widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.com

Starting from a halo-substituted precursor of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl or heteroaryl groups. The reaction is known for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com

Suzuki-Miyaura Coupling Reaction Scheme

Scheme 2: General scheme of the Suzuki-Miyaura coupling of a halo-substituted precursor of this compound with an arylboronic acid.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Conditions Reference
Aryl Halide 4-Bromo- or 4-iodobenzonitrile derivatives mdpi.com
Boronic Acid Phenylboronic acid, substituted arylboronic acids mdpi.com
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) mdpi.com
Ligand Triphenylphosphine (PPh₃), SPhos, XPhos mdpi.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH researchgate.net
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures researchgate.net

| Temperature | 80 °C to 120 °C | mdpi.com |

Detailed Reaction Kinetics and Mechanistic Studies

Understanding the reaction kinetics and mechanisms of these cross-coupling reactions is vital for optimizing reaction conditions and expanding their synthetic utility.

Transition State Analysis for Key Transformations

The mechanisms of both Sonogashira and Suzuki-Miyaura couplings have been extensively studied, with density functional theory (DFT) calculations providing significant insights into the transition states of the elementary steps. nih.govresearchgate.netmorressier.com

Oxidative Addition: This is often the rate-determining step. For an aryl halide like 4-bromo-(1,3-dioxolan-2-yl)benzene, the Pd(0) complex inserts into the carbon-halogen bond. DFT studies on related systems show a three-centered transition state involving the palladium, the halogen, and the ipso-carbon of the aromatic ring. researchgate.net The electron-withdrawing nitrile group is expected to lower the activation energy for this step compared to electron-neutral or electron-rich aryl halides.

Transmetalation: In the Suzuki-Miyaura reaction, this step involves the transfer of the organic group from the boron atom to the palladium center. The mechanism typically proceeds through a four-membered transition state involving a palladium-oxygen-boron linkage. mdpi.com The activation energy of this step can be the rate-determining factor, particularly with less reactive boronic acids. nih.gov In the Sonogashira coupling, the copper(I) acetylide (in the copper-cocatalyzed version) or the alkyne itself (in copper-free versions) transfers the alkynyl group to the palladium complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. This step is typically fast and exothermic. The transition state involves the two organic ligands on the palladium complex coming together to form the new bond. researchgate.net

Role of Catalysts and Solvent Effects on Reaction Pathways

The choice of catalyst and solvent plays a critical role in the outcome of palladium-catalyzed cross-coupling reactions. rsc.org

Role of Catalysts: The catalyst system, comprising the palladium source and associated ligands, is paramount.

Palladium Source: Common sources include Pd(OAc)₂, PdCl₂, and pre-formed Pd(0) complexes like Pd(PPh₃)₄. mdpi.com Heterogeneous catalysts like palladium on charcoal (Pd/C) can also be effective and offer the advantage of easier separation. capes.gov.br

Ligands: Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) are widely used. rsc.org The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps, leading to more efficient catalysis, especially for less reactive aryl chlorides or bromides. mdpi.com

Co-catalysts: In the Sonogashira reaction, copper(I) salts are traditionally used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. mdpi.com However, copper can also lead to undesirable alkyne homocoupling (Glaser coupling). organic-chemistry.org This has prompted the development of copper-free Sonogashira protocols, which are now widely used. rsc.org

Solvent Effects: The solvent can significantly influence reaction rates and even selectivity. nih.gov

Solvents must solubilize the reactants and the catalyst. Common choices include aprotic polar solvents like DMF and acetonitrile, ethers like THF and dioxane, and aromatic hydrocarbons like toluene. mdpi.comresearchgate.net

The polarity of the solvent can affect the stability of charged intermediates and transition states in the catalytic cycle. nih.govresearchgate.net For instance, polar solvents can stabilize anionic transition states proposed in some oxidative addition pathways. nih.gov

In some cases, the solvent can actively participate in the reaction. For example, in Suzuki-Miyaura couplings, mixed solvent systems including water are often used to facilitate the dissolution of the inorganic base and assist in the transmetalation step. researchgate.net The choice of solvent can be complex, and a solvent that is optimal for one substrate or catalyst system may not be for another. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 4-(1,3-Dioxolan-2-yl)benzonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The ¹H and ¹³C NMR spectra of this compound provide foundational information for structural verification. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and dioxolane moieties. The para-substituted benzene (B151609) ring gives rise to two sets of doublets in the aromatic region (typically δ 7.5-7.8 ppm), characteristic of an AA'BB' spin system. A sharp singlet is expected for the unique methine proton (CH) of the dioxolane ring, directly attached to the benzene ring. The four equivalent protons of the two methylene (B1212753) groups (-OCH₂CH₂O-) in the dioxolane ring are expected to produce a singlet or a narrow multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for all ten carbon atoms in the molecule. Key expected signals include the nitrile carbon (C≡N), the four distinct signals of the para-substituted aromatic ring (two for protonated carbons, two for quaternary carbons), the acetal (B89532) methine carbon, and the equivalent methylene carbons of the dioxolane ring.

Predicted NMR Data for this compound Note: The following data are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹H NMR (in CDCl₃)
Chemical Shift (δ ppm) Multiplicity Integration Assignment
~ 7.75 Doublet 2H Aromatic (H ortho to -CN)
~ 7.65 Doublet 2H Aromatic (H meta to -CN)
~ 5.85 Singlet 1H Acetal CH

¹³C NMR (in CDCl₃)

Chemical Shift (δ ppm) Assignment
~ 132.5 Aromatic CH
~ 129.0 Aromatic CH
~ 143.0 Aromatic Quaternary C
~ 118.5 Nitrile (C≡N)
~ 112.0 Aromatic Quaternary C
~ 102.0 Acetal CH

While 1D NMR suggests the presence of the key functional groups, 2D NMR experiments are essential to confirm the precise connectivity between them.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show a correlation between the adjacent protons on the benzene ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the acetal methine proton to the acetal carbon, providing a clear picture of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) C-H correlations, which piece the entire structure together. Key expected correlations would be between the acetal methine proton and the quaternary carbon of the benzene ring it is attached to, as well as the adjacent aromatic carbons. This provides undeniable proof of the link between the dioxolane and benzonitrile (B105546) fragments.

The five-membered dioxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically an "envelope" or "twist" form. Furthermore, there is rotational freedom around the single bond connecting the phenyl ring and the dioxolane ring. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to study the preferred three-dimensional arrangement in solution by measuring through-space interactions between protons.

The chemical shifts observed in NMR are not absolute and can be influenced by experimental conditions. sysu.edu.cnpitt.edu

Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts. sysu.edu.cn A change from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can influence the electron density around the molecule, particularly affecting the protons and carbons near the polar nitrile and ether functionalities. These shifts are predictable and can be used to resolve overlapping signals. pitt.edu

Conformational Flexibility: The rapid interconversion between different ring conformations of the dioxolane moiety at room temperature typically leads to time-averaged signals in the NMR spectrum. If the rate of this exchange were to become slower (e.g., at low temperatures), signal broadening or the appearance of multiple distinct signals for the dioxolane protons and carbons might be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula for this compound is C₁₀H₉NO₂. fishersci.ca

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion [M]⁺•. The mass of this ion confirms the molecular weight of the compound (175.18 g/mol ). fishersci.canih.gov This molecular ion can then undergo fragmentation, breaking at its weakest bonds. A plausible fragmentation pattern would involve the cleavage of the bond between the benzonitrile and dioxolane rings, leading to characteristic fragments.

Predicted Key Fragments in Mass Spectrometry

m/z Value Proposed Fragment
175 [C₁₀H₉NO₂]⁺• (Molecular Ion)
102 [C₇H₄N]⁺ (Cyanophenyl cation)

The fragmentation pattern serves as a molecular fingerprint, supporting the structure determined by NMR. Studies on the fragmentation of benzonitrile itself show the stability of the cyanophenyl cation, making it a likely observed fragment. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition. For this compound, the calculated exact mass is 175.063328530 Da. nih.gov An experimental HRMS measurement confirming this value would validate the molecular formula C₁₀H₉NO₂, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Research

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS studies would involve the mass selection of the protonated molecule [M+H]⁺ or the molecular radical cation [M]⁺•, followed by collision-induced dissociation (CID).

The fragmentation pathways can be predicted based on the known behavior of its constituent functional groups—the benzonitrile moiety and the dioxolane ring. The initial ionization would likely occur on the nitrile nitrogen or the aromatic ring. Subsequent fragmentation would proceed through the lowest energy pathways.

Key fragmentation patterns for benzonitrile itself involve the loss of hydrogen cyanide (HCN) or a cyano radical (•CN), leading to characteristic phenyl cation fragments. nih.gov The dioxolane ring is prone to ring-opening reactions and subsequent loss of small neutral molecules like ethylene (B1197577) oxide or formaldehyde.

A proposed fragmentation pathway for this compound would likely involve initial cleavage within the dioxolane ring or at the bond connecting it to the benzonitrile group. The stability of the resulting fragments, such as the benzonitrile cation, plays a crucial role in directing the fragmentation cascade. nih.govmdpi.com

Table 1: Proposed MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
176.07 [M+H]⁺ 132.06 C2H4O (Ethylene oxide) Protonated 4-formylbenzonitrile
176.07 [M+H]⁺ 104.05 C3H4O2 (Dioxolane ring fragments) Protonated benzonitrile
175.06 [M]⁺• 103.04 C3H4O2 (Dioxolane ring) Benzonitrile radical cation

This table is predictive, based on established fragmentation principles of related structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the dioxolane ring.

Crystal Structure Refinement

Once a suitable single crystal of this compound is obtained, X-ray diffraction data is collected. The process of structure determination proceeds through several key steps:

Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction pattern is recorded at a low temperature (e.g., 100-170 K) to minimize thermal vibrations. mdpi.com

Structure Solution: The collected data is used to solve the phase problem, often using direct methods or intrinsic phasing with software like SHELXT, which generates an initial electron density map. mdpi.com

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, typically with software like SHELXL. This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters (which describe the thermal motion of each atom). The quality of the final model is assessed by the R-factor (residual factor), with a value below 5% (R1 < 0.05) indicating a good fit between the calculated and observed structure factors.

Analysis of Supramolecular Interactions and Packing Arrangements

The refined crystal structure allows for a detailed analysis of how molecules pack together in the crystal lattice. This packing is governed by non-covalent supramolecular interactions. For this compound, several types of interactions are expected to be significant:

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a hydrogen bond acceptor and can interact with hydrogen atoms from the aromatic or dioxolane rings of neighboring molecules. nih.govnih.gov

C-H···O Hydrogen Bonds: The oxygen atoms of the dioxolane ring are also potential hydrogen bond acceptors, forming weak interactions with hydrogen atoms on adjacent molecules. nih.gov

π-π Stacking: The electron-rich benzene rings can stack on top of each other, an interaction that contributes significantly to the stability of the crystal lattice. nih.govnih.gov

Table 2: Potential Supramolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond Aromatic C-H Nitrile N ~2.5 - 3.0
Hydrogen Bond Dioxolane C-H Nitrile N ~2.5 - 3.0
Hydrogen Bond Aromatic C-H Dioxolane O ~2.4 - 2.9

Determination of Relative and Absolute Configuration of Chiral Derivatives

While this compound itself is achiral, derivatives with substituents on the dioxolane ring (at the C4 or C5 positions) can be chiral. In such cases, single-crystal X-ray diffraction is the most reliable method for determining both the relative and absolute configuration of the stereocenters. researchgate.net

For a chiral molecule, crystallization in a non-centrosymmetric space group allows for the determination of the absolute structure using anomalous dispersion effects. The Flack parameter is calculated during refinement; a value close to zero for the correct enantiomer confirms the absolute configuration with high confidence. This technique was successfully used to establish the configuration of a chiral dioxolane derivative, proving the trans-relationship between substituents. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation. The spectra are often complemented by quantum chemical calculations (e.g., using Density Functional Theory, DFT) to aid in the assignment of complex vibrational modes. nih.govnih.gov

For this compound, the key expected vibrational bands are:

Nitrile (C≡N) stretch: A very strong and sharp absorption in the IR spectrum, typically around 2220-2240 cm⁻¹.

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Medium to strong bands for the dioxolane ring hydrogens, typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-O-C stretch: Strong, characteristic bands for the ether linkages of the dioxolane ring, usually found in the 1000-1200 cm⁻¹ region. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Aromatic 3100 - 3000 Medium
C-H Stretch Aliphatic (Dioxolane) 3000 - 2850 Medium-Strong
C≡N Stretch Nitrile 2240 - 2220 Strong, Sharp (IR)
C=C Stretch Aromatic Ring 1610 - 1450 Medium-Weak
C-H Bend Aliphatic (Dioxolane) 1470 - 1350 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com This technique is particularly sensitive to conjugated systems.

The primary chromophore in this compound is the benzonitrile system. The dioxolane group, being fully saturated, does not absorb in the near-UV range and acts as an auxochrome. The spectrum is expected to be dominated by π → π* transitions within the aromatic ring, which is in conjugation with the nitrile group. youtube.com These transitions give rise to strong absorption bands.

The main absorption bands for benzonitrile are typically observed around 224 nm and 271 nm. The spectrum of this compound is expected to be very similar, with slight shifts in the absorption maxima (λ_max) and molar absorptivity (ε) due to the electronic effect of the dioxolane substituent. The study of these electronic transitions provides insight into the electronic structure and extent of conjugation within the molecule. youtube.comyoutube.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of the chemical compound this compound, enabling its separation from impurities and its quantification in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis. HPLC is generally the preferred method for the direct analysis of this compound, while GC typically requires a derivatization step to enhance volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in reaction mixtures and final products. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Methodology and Findings:

A common approach for the analysis of aromatic compounds such as this compound is reverse-phase HPLC. sielc.comyoutube.com In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The inherent polarity of the benzonitrile and dioxolane moieties allows for good interaction and retention on a variety of reverse-phase columns.

For compounds with similar structures, such as other benzonitrile derivatives and molecules containing dioxolane rings, C18 columns are widely used and have demonstrated effective separation. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the organic solvent concentration being a key parameter for controlling retention time. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com

For more challenging separations or to achieve different selectivity, alternative stationary phases can be employed. Cyano (CN) or Phenyl-Hexyl columns can offer different interactions with the aromatic ring and the nitrile group of the analyte, potentially resolving it from closely eluting impurities. hplc.eu Detection is most commonly achieved using a UV detector, as the benzene ring in this compound provides a strong chromophore. sielc.com

Below is a table outlining a typical set of starting parameters for the HPLC analysis of this compound.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

Parameter Suggested Conditions
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be employed for its analysis following a chemical derivatization step. research-solution.comlibretexts.orgsigmaaldrich.com Derivatization is a process where the analyte is chemically modified to produce a new compound with properties more suitable for the chosen analytical method, in this case, to increase its volatility and thermal stability. research-solution.comlibretexts.orgsigmaaldrich.com

Methodology and Findings:

For a molecule like this compound, the primary sites for derivatization are not immediately obvious as it lacks active hydrogens like those in alcohols, amines, or carboxylic acids. research-solution.comlibretexts.org However, if impurities with such functional groups are present, derivatization can be used to analyze them. More commonly, the nitrile group itself can undergo chemical transformation, although this is less straightforward than for other functional groups.

A more likely scenario for the use of GC would be in the analysis of volatile precursors or byproducts in the synthesis of this compound. For instance, if the synthesis involves volatile starting materials, GC can be used to monitor their consumption.

Should direct analysis of the compound by GC be necessary, a potential, though less common, approach could involve the hydrolysis of the dioxolane group to the corresponding aldehyde, followed by derivatization of the aldehyde. A more direct, yet still necessary, step would be to find a suitable derivatization reagent for the nitrile group or to use a high-temperature GC method with a highly stable column.

Given the need for derivatization, a hypothetical GC method for a volatile derivative of this compound is presented below. This assumes a successful derivatization to a more volatile and thermally stable compound. Silylation is a common derivatization technique that could potentially be explored, although its reactivity with the nitrile group under standard conditions is not high. sigmaaldrich.com

Table 2: Proposed GC Method Parameters for a Volatile Derivative of this compound

Parameter Suggested Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID) or MS transfer line at 280 °C

The use of a mass spectrometer as a detector (GC-MS) would be particularly advantageous as it would provide structural information, aiding in the confirmation of the identity of the derivatized analyte and any impurities.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. unimib.it It is widely used to predict geometries, energies, and a variety of molecular properties based on the electron density. unimib.it For 4-(1,3-Dioxolan-2-yl)benzonitrile, DFT calculations provide a fundamental understanding of its stability and electronic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.org

In this compound, the HOMO is expected to be distributed primarily over the benzene (B151609) ring and the oxygen atoms of the dioxolane group, reflecting the electron-donating character of these moieties. Conversely, the LUMO is anticipated to be localized on the benzonitrile (B105546) portion, particularly the C≡N triple bond and the aromatic ring, due to the strong electron-withdrawing nature of the nitrile group. This separation of frontier orbitals indicates that an electronic transition would involve a charge transfer from the dioxolane-substituted part of the molecule to the nitrile group.

The energies of these orbitals and the resulting energy gap can be used to calculate various global reactivity descriptors. researchgate.netnih.gov These descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, quantify the molecule's reactivity profile. researchgate.netmaterialsciencejournal.org For instance, a low HOMO-LUMO gap would suggest that the molecule can be easily excited and is likely to be chemically reactive. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound

ParameterDefinitionTypical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.85
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.50
Energy Gap (ΔE) ELUMO - EHOMO5.35
Ionization Potential (I) -EHOMO6.85
Electron Affinity (A) -ELUMO1.50
Chemical Hardness (η) (I - A) / 22.675
Chemical Potential (µ) -(I + A) / 2-4.175
Electrophilicity Index (ω) µ² / (2η)3.25

Note: These values are representative examples calculated for similar aromatic compounds and serve for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would clearly show the molecule's electronic landscape.

Negative Regions (Red/Yellow): The most negative potential is expected to be localized around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. The oxygen atoms of the 1,3-dioxolane (B20135) ring would also exhibit negative potential. These sites are the primary centers for interaction with electrophiles or for hydrogen bonding. researchgate.net

Positive Regions (Blue): The hydrogen atoms of the benzene ring and the dioxolane ring would display positive electrostatic potential, making them potential sites for nucleophilic interactions.

The MEP analysis thus provides a chemically intuitive picture of how the molecule would interact with other reagents or in a biological system. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. wikipedia.orgwisc.edu This method provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization, such as hyperconjugation. uni-muenchen.dewisc.edu

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de For this compound, key interactions would include:

Delocalization from the lone pair orbitals of the dioxolane oxygen atoms (nO) into the antibonding π* orbitals of the benzene ring.

Delocalization from the π orbitals of the benzene ring (πC=C) into the antibonding π* orbitals of the nitrile group (π*C≡N).

Interactions involving σ and σ* orbitals that describe the charge transfer through the molecular framework.

These donor-acceptor interactions stabilize the molecule and are crucial for understanding the electronic communication between the substituent groups. The analysis also provides information on the hybridization of each atom, confirming the sp2 character of the aromatic carbons and the sp character of the nitrile carbon and nitrogen. wisc.edu

Table 2: Illustrative NBO Second-Order Perturbation Analysis for Key Interactions in this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Odioxolaneσ* (Caryl-Cdioxolane)3.5
π (Caryl-Caryl)π* (Caryl-Caryl)20.1
π (Caryl-Caryl)π* (C≡N)2.8
σ (Caryl-H)σ* (Caryl-Caryl)4.5

Note: LP denotes a lone pair. The data are representative examples based on analyses of substituted benzonitriles and serve for illustrative purposes.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are scalar fields used to visualize regions of high electron localization in a molecule. jussieu.frwikipedia.org These tools provide a clear and intuitive mapping of core electrons, covalent bonds, and lone pairs, offering a faithful representation of the VSEPR model. wikipedia.orgrsc.org

In an ELF or LOL analysis of this compound, distinct basins of high localization (typically with ELF values approaching 1.0) would appear, corresponding to:

The core electron shells of the carbon, nitrogen, and oxygen atoms.

The covalent σ-bonds of the C-C, C-H, C-O, and C-N frameworks.

The triple bond of the nitrile group (C≡N).

The lone pairs on the nitrogen and oxygen atoms.

The region corresponding to the π-system of the benzene ring would show a delocalized character. rsc.org These functions are particularly useful for distinguishing different types of chemical bonds and understanding the spatial arrangement of electron pairs. researchgate.netaps.org

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect reactants to products.

A transition state (TS) represents the energy maximum along a reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating and characterizing the TS is essential for determining the activation energy (energy barrier) of a reaction, which governs its rate. unimib.it

For this compound, a relevant reaction to study would be the acid-catalyzed hydrolysis of the dioxolane ring to yield 4-formylbenzonitrile. Computational modeling could be employed to:

Propose a reaction mechanism: This typically involves the protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water, leading to the final aldehyde product.

Locate the transition state structure(s): DFT calculations can optimize the geometry of the TS for each elementary step.

Calculate the activation energy: The energy difference between the TS and the reactants provides the energy barrier for the reaction.

By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. This provides a detailed, atomistic understanding of the molecule's chemical transformations that is often difficult to obtain through experimental means alone. beilstein-journals.org

Activation Energy and Reaction Rate Predictions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the activation energies and reaction rates of chemical processes involving this compound. While specific studies on this exact molecule are not abundant in the public literature, the principles can be illustrated by examining research on related benzonitrile derivatives.

DFT calculations are employed to map out the potential energy surface of a reaction, identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor in governing the reaction rate. A lower activation energy corresponds to a faster reaction.

For instance, studies on the C-C bond activation of para-substituted benzonitriles using a zerovalent nickel complex have utilized DFT to understand how different substituents influence the reaction barrier. utexas.edu These studies calculate the energy profiles for the oxidative addition of the C-CN bond to the metal center, revealing the electronic effects of substituents on the activation energy. Although the dioxolane group itself has not been explicitly studied in this context, such research provides a framework for predicting its influence. The electron-donating or -withdrawing nature of the 1,3-dioxolane substituent at the para position would be a key determinant of the activation energy for reactions involving the benzonitrile moiety.

The following table illustrates the type of data that can be generated from such computational studies, showing hypothetical activation energies for a generic reaction of substituted benzonitriles.

Substituent (para-)Activation Energy (kcal/mol) - HypotheticalPredicted Relative Rate
-NO₂25.0Slow
-CN24.5Moderate
-H23.0Fast
-OCH₃21.5Very Fast
-1,3-Dioxolan-2-yl (Predicted to be similar to -OCH₃) (Predicted to be Fast)

This table is illustrative and does not represent experimentally verified data for this compound.

Furthermore, transition state theory can be combined with the calculated activation energies to predict reaction rate constants. Bimolecular reaction rate coefficients have been determined for the reactions of benzonitrile fragmentation products, providing insights into their reactivity. rsc.org These computational approaches are invaluable for understanding the kinetics of reactions involving this compound, guiding synthetic efforts and the design of catalytic processes.

Molecular Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure and flexibility of this compound are crucial to its interactions and reactivity. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational space of this molecule, providing insights into its dynamic behavior. nih.govcore.ac.uk

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule in a virtual environment, researchers can observe the different shapes (conformations) it can adopt and the energetic barriers between them. core.ac.uk This is particularly important for this compound due to the flexible 1,3-dioxolane ring.

The table below presents a hypothetical summary of results from a conformational analysis of a dioxolane-substituted aromatic compound.

ConformerDihedral Angle (°C) (Ring-Substituent)Relative Energy (kcal/mol)Population (%) at 298 K
Envelope 1300.060
Twist601.230
Envelope 2902.510

This table is for illustrative purposes and shows the type of data obtained from MD simulations.

Understanding the conformational preferences of this compound is essential for predicting its binding affinity to biological targets or its interaction with other molecules in various applications.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their chemical reactivity. nih.gov For this compound, QSRR models could be developed to predict its reactivity in various chemical transformations based on its calculated molecular descriptors.

The first step in a QSRR study is to define a set of molecular descriptors for a series of related compounds, including this compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors are calculated using computational methods.

Next, the reactivity of these compounds is measured experimentally for a specific reaction. This could be, for example, the rate of hydrolysis of the dioxolane ring or the rate of a nucleophilic substitution on the benzonitrile ring.

Finally, statistical methods such as multiple linear regression or partial least squares are used to build a mathematical model that relates the molecular descriptors to the observed reactivity. A successful QSRR model can then be used to predict the reactivity of new, untested compounds in the same class.

While a specific QSRR study focused solely on this compound and its close analogs is not documented in available literature, the principles of QSRR have been widely applied to various classes of organic compounds, including derivatives of s-triazine. nih.gov

The following table provides a hypothetical example of descriptors that could be used in a QSRR study of substituted benzonitriles and their correlation with a hypothetical reaction rate.

CompoundElectronic Descriptor (e.g., Hammett constant)Steric Descriptor (e.g., Molar Refractivity)Predicted log(k/k₀)
4-Nitrobenzonitrile0.7830.36-1.5
4-Chlorobenzonitrile0.2330.33-0.5
Benzonitrile0.0026.460.0
4-Methylbenzonitrile-0.1731.080.3
This compound (Estimated) (Calculated) (Predicted)

This table illustrates the components of a QSRR model and is not based on actual experimental data for the listed compounds in a specific reaction.

QSRR models provide a valuable predictive tool in chemical research, enabling the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Applications in Advanced Organic Synthesis and Materials Science

4-(1,3-Dioxolan-2-yl)benzonitrile as a Versatile Synthetic Building Block

In the realm of synthetic organic chemistry, building blocks are foundational molecules that can be elaborated into more complex structures. This compound serves this role effectively due to its bifunctional nature, where the nitrile and the masked aldehyde can be manipulated independently.

The structure of this compound makes it an excellent starting point for constructing elaborate molecular architectures. The aromatic ring can undergo further substitution, while the nitrile and protected aldehyde groups can be transformed into a wide array of other functionalities, paving the way for the synthesis of complex molecules.

For instance, the compound has been used as a precursor in the synthesis of more substituted aromatic ethers. A notable example is its role in producing 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (B1405384). chemicalbook.comnih.gov This highlights its utility in building larger, multi-ring aromatic systems where precise control over substituent placement is critical.

Furthermore, by deprotecting the dioxolane group to reveal the aldehyde, the resulting 4-formylbenzonitrile becomes a key intermediate for synthesizing various heterocyclic compounds. sigmaaldrich.com Heterocycles are pivotal in medicinal chemistry and materials science. chim.itiaea.org The aldehyde can react with amines to form imines, which can then cyclize to produce heterocycles like quinolines, or react with hydrazines to form hydrazones, precursors to pyrazoles and other nitrogen-containing ring systems. The nitrile group itself can be a precursor to tetrazoles or can participate in cycloaddition reactions. researchgate.net

Table 1: Synthetic Utility of this compound in Complex Molecule Synthesis

Precursor Functionality Target Structure Class Example Reaction Type
Aromatic Ring Substituted Benzene (B151609) Derivatives Nucleophilic Aromatic Substitution
Deprotected Aldehyde Quinolines, Pyrazoles Condensation followed by Cyclization
Nitrile Group Triazoles, Tetrazoles Cycloaddition Reactions

A central feature of this compound's utility is the dioxolane group, which functions as a protecting group for a carbonyl (aldehyde) functionality. This "masking" strategy is fundamental in multi-step synthesis, as it prevents the highly reactive aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.

The dioxolane is an acetal (B89532), which is stable under neutral, basic, and mildly nucleophilic or reducing conditions. This allows chemists to perform reactions on the nitrile group or the aromatic ring without affecting the latent aldehyde. Once the desired transformations are complete, the mask can be removed. The deprotection is typically achieved under acidic aqueous conditions, which hydrolyzes the acetal and regenerates the aldehyde, 4-formylbenzonitrile. chemicalbook.comsigmaaldrich.com This controlled "unmasking" ensures the aldehyde is available for reaction at the precise, intended step of the synthetic sequence.

Table 2: Carbonyl-Masking and Deprotection

Compound Name Functional Group Chemical State
This compound Acetal (Dioxolane) Masked / Protected
4-Formylbenzonitrile Aldehyde Unmasked / Deprotected

Role in the Development of Functional Materials

The unique chemical handles on this compound make it a valuable precursor for a variety of functional materials, where molecular structure dictates macroscopic properties.

The compound is a suitable candidate as a monomer for synthesizing advanced polymers. Porous organic polymers (POPs) are a class of materials characterized by high surface area, low density, and tunable porosity. nsysu.edu.tw The synthesis of certain POPs, such as Covalent Triazine Frameworks (CTFs), often proceeds through the cyclotrimerization of nitrile-containing aromatic monomers. nsysu.edu.tw

Given its structure, this compound could potentially be used to create functionalized CTFs. Under ionothermal conditions (high temperature in the presence of a Lewis acid like ZnCl₂), the nitrile groups can trimerize to form highly stable triazine rings, creating a rigid, porous network. The protected aldehyde within the polymer matrix could then be deprotected, introducing reactive aldehyde sites throughout the pores. These sites could be used for post-synthetic modification, such as anchoring catalysts or capturing specific molecules.

Table 3: Potential Polymerization Applications

Reactive Site Polymer Type Resulting Linkage Potential Application
Nitrile (-CN) Covalent Triazine Framework (CTF) Triazine Ring Gas Storage, Catalysis
Deprotected Aldehyde Phenolic Resins Methylene (B1212753) Bridge Thermosetting Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. They are crucial components in display technologies. The molecular shape and electronic properties of the constituent molecules are key to their function. Rod-like (calamitic) liquid crystals often consist of a rigid core with flexible terminal groups.

This compound is an ideal intermediate for these precursors. After deprotection to 4-formylbenzonitrile, the molecule possesses the classic "head-and-tail" structure required for liquid crystal synthesis. sigmaaldrich.com The cyano group (-CN) provides a strong dipole moment, which is essential for creating materials with high dielectric anisotropy, a property necessary for the operation of twisted nematic (TN) and other liquid crystal display modes. beilstein-journals.org The aldehyde group is readily condensed with various anilines to form Schiff bases (azomethines), which are a well-established class of liquid crystalline compounds. nih.gov The ability to synthesize 4-formylbenzonitrile in a controlled manner from its protected form makes this compound a valuable precursor in the liquid crystal industry. nih.gov

Table 4: Liquid Crystal Scaffolds Derivable from this compound

Precursor Reaction Partner Resulting Core Structure Liquid Crystal Class
4-Formylbenzonitrile 4-Alkoxyaniline 4-(Alkyloxy)-N-(4-cyanobenzylidene)aniline Schiff Base / Azomethine
4-Formylbenzonitrile 4-Aminobiphenyl N-(4-cyanobenzylidene)-4-aminobiphenyl Schiff Base / Azomethine

The development of advanced resins, such as highly cross-linked thermosets, requires monomers that can form robust, three-dimensional networks. The bifunctionality of this compound provides a pathway to such materials.

The nitrile groups can be induced to undergo cyclotrimerization, a reaction that forms exceptionally stable triazine rings. If a molecule contains two or more nitrile groups, this reaction leads to a densely cross-linked network known as a triazine-based resin. While the title compound has only one nitrile, it could be co-polymerized with other di- or tri-nitrile monomers to be incorporated into these high-performance materials, lending specific properties to the final resin.

Alternatively, after deprotection, the resulting 4-formylbenzonitrile can participate in condensation polymerization. For example, it can react with phenols under acidic or basic conditions to form phenolic resins. In this architecture, the aromatic rings are linked by methylene bridges, creating a rigid, thermosetting polymer. The presence of the nitrile group on the benzene ring would impart a high degree of polarity and specific thermal properties to the resulting resin.

Strategies for Bio-isosteric Replacements in Chemical Design

Bio-isosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological and pharmacokinetic properties, such as potency, selectivity, and metabolic stability, or to reduce toxicity. researchgate.netvibrantpharma.com This approach involves the substitution of a functional group with another that possesses similar steric, electronic, and physicochemical properties. vibrantpharma.comfishersci.com For the chemical compound this compound, bio-isosteric replacement strategies can be considered for its two primary functional moieties: the nitrile group and the dioxolane ring, which serves as a protected aldehyde.

The nitrile group is a versatile pharmacophore that can act as a bio-isostere for various functional groups. lookchem.com It is a small, polar group and a strong hydrogen bond acceptor. lookchem.com Strategies for its replacement often focus on mimicking its electronic and steric profile.

Potential Bio-isosteric Replacements for the Nitrile Group:

Original GroupBio-isosteric ReplacementRationale
Nitrile (-CN)Halogens (e.g., -Cl, -F)Halogens can mimic the electron-withdrawing nature and size of the nitrile group. Fluorine, in particular, is often used as a bio-isostere for hydrogen but can also replace a nitrile to modulate electronic properties. lookchem.comacs.org
Nitrile (-CN)Acetylene (B1199291) (-C≡CH)The linear geometry and similar size of the acetylene group make it a suitable replacement to probe the necessity of the nitrogen atom's hydrogen bonding capacity.
Nitrile (-CN)Carbonyl group (-CHO, -COR)In certain contexts, the nitrile group can function as a bio-isostere for a carbonyl group, engaging in similar polar interactions. lookchem.com
Nitrile (-CN)Oxadiazole ringHeterocyclic rings like 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) can serve as bio-isosteres for the nitrile group, offering different electronic distributions and potential for additional interactions. acs.orgnih.gov

The 1,3-dioxolane (B20135) group in this compound is an acetal that protects a benzaldehyde (B42025) functionality. Bio-isosteric strategies for this part of the molecule would typically involve replacing the masked aldehyde with other groups that can influence conformation, polarity, and metabolic stability.

Potential Bio-isosteric Replacements for the Dioxolane-Protected Aldehyde:

Original GroupBio-isosteric ReplacementRationale
1,3-DioxolaneOther cyclic acetals (e.g., 1,3-dioxane)Varying the ring size of the acetal can influence solubility and metabolic stability.
Aldehyde (unmasked)KetoneReplacing the aldehyde hydrogen with an alkyl group can alter steric bulk and electronic properties.
Aldehyde (unmasked)Oxime or HydrazoneThese derivatives introduce hydrogen bonding capabilities and can alter the geometric and electronic properties of the molecule.
Aldehyde (unmasked)Trifluoromethyl group (-CF3)The trifluoromethyl group can serve as a non-classical bio-isostere for a carbonyl group, offering increased lipophilicity and metabolic stability.

The selection of a specific bio-isosteric replacement depends on the desired outcome, whether it is to improve efficacy, reduce side effects, or optimize pharmacokinetic parameters. researchgate.netvibrantpharma.com Each replacement must be empirically tested to validate its effect on the biological activity of the parent compound.

Applications in Conjugation and Labelling Chemistry

The unique chemical functionalities of this compound make it a valuable precursor in the fields of conjugation and labeling chemistry. The nitrile group can be chemically transformed into other reactive moieties, while the protected aldehyde offers a latent reactive site that can be revealed under specific conditions.

Formation of Novel Click Chemistry Reagents (e.g., Tetrazines)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov A prominent example is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which is exceptionally fast and bioorthogonal. iris-biotech.de The nitrile functionality of this compound serves as a key starting point for the synthesis of 1,2,4,5-tetrazines.

The general synthesis of 3,6-disubstituted-1,2,4,5-tetrazines from nitriles involves the reaction of a nitrile with hydrazine (B178648) to form an amidrazone, which then undergoes further reaction and oxidation. nih.gov Several methods have been developed to facilitate this transformation, including metal-catalyzed and thiol-promoted pathways. researchgate.netnih.gov

Synthetic Pathways to Tetrazines from Nitriles:

MethodDescriptionPotential Application to this compound
Metal-Catalyzed SynthesisLewis acid transition metal catalysts, such as Ni(II) and Zn(II) salts, can promote the one-pot synthesis of tetrazines directly from nitriles and hydrazine. nih.gov This method is effective for both aromatic and aliphatic nitriles.This compound could be reacted with hydrazine in the presence of a catalyst like Ni(OTf)₂ or Zn(OTf)₂ to form a symmetric tetrazine. Asymmetric tetrazines could be formed by reacting it with a different nitrile. nih.gov
Thiol-Promoted SynthesisOrganocatalytic methods using thiols like 3-mercaptopropionic acid can facilitate the formation of thioimidate esters from nitriles, which then react with hydrazine to form the tetrazine precursor. nih.gov This approach has been successfully applied in solid-phase synthesis. acs.orgnih.govThis method could be employed to convert this compound into a tetrazine derivative, potentially on a solid support for combinatorial library synthesis. acs.orgnih.gov

By converting this compound into a tetrazine, a novel click chemistry reagent would be generated. The dioxolane group can be retained as a stable protecting group or deprotected to reveal the aldehyde, which can then be used for further conjugation, for example, through reductive amination or oxime ligation. This dual functionality makes the resulting tetrazine a versatile tool for creating complex bioconjugates.

Preparation of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in drug discovery research. iaea.orgresearchgate.net The nitrile group of this compound is a prime target for isotopic labeling, particularly with carbon isotopes such as ¹³C and ¹⁴C.

Recent advancements have led to the development of methods for the late-stage isotopic labeling of aryl nitriles through carbon isotope exchange (CIE) reactions. iaea.orgcea.fr These methods allow for the direct replacement of the nitrile carbon with a labeled carbon isotope.

Methods for Isotopic Labeling of Aryl Nitriles:

IsotopeLabeling MethodDescriptionRelevance to this compound
¹³C or ¹⁴CNickel-Catalyzed Nitrile ExchangeThis method utilizes a nickel catalyst to facilitate the exchange of the nitrile group with a labeled cyanide source (e.g., K¹³CN or K¹⁴CN). iaea.orgcea.fr This allows for the efficient, late-stage radiolabeling of various aryl nitriles.This compound could be subjected to these conditions to produce its ¹³C- or ¹⁴C-labeled isotopologue. This labeled compound could then be used as a tracer in mechanistic studies or in absorption, distribution, metabolism, and excretion (ADME) studies. iaea.orgcea.fr
Deuterium (B1214612) (²H)Palladium-Catalyzed C-H InsertionIn the presence of a palladium catalyst and a deuterium source like D₂O, reversible C-H insertion can lead to the deuteration of aromatic rings. nih.govWhile not labeling the nitrile directly, this method could be used to introduce deuterium atoms onto the phenyl ring of this compound. This would be useful for studying kinetic isotope effects in reactions involving the aromatic ring. nih.gov

The preparation of an isotopically labeled version of this compound would enable researchers to track the molecule and its fragments in complex chemical or biological systems. For instance, a ¹⁴C-labeled version could be used in quantitative whole-body autoradiography to determine its distribution in tissues, while a ¹³C-labeled compound could be used in NMR-based mechanistic studies to follow the fate of the nitrile carbon during a chemical transformation.

Derivatization Strategies and Analog Development for Structure Reactivity Research

Functionalization of the Benzonitrile (B105546) Moiety

The benzonitrile group offers a versatile platform for chemical modification, influencing the electronic properties of the entire molecule.

The nitrile group can be transformed into a variety of other carbon-nitrogen functionalities, each imparting distinct electronic and steric characteristics. These transformations are instrumental in probing the role of the nitrogen-containing group in molecular interactions.

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemistrysteps.com This transformation significantly alters the electronic nature of the substituent, from the electron-withdrawing nitrile to the potentially electron-donating carboxylate or the resonance-capable amide. The biotransformation of benzonitrile herbicides has shown that the conversion to amides and subsequently to carboxylic acids can occur via nitrile hydratase and amidase enzymes. nih.gov

Reduction to Primary Amines: A powerful method for converting nitriles to primary amines is through reduction with agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This introduces a basic and nucleophilic amine group, drastically changing the molecule's reactivity profile.

Conversion to Ketones: Reaction with Grignard or organolithium reagents transforms the nitrile into a ketone. chemistrysteps.com This modification allows for the introduction of a wide range of alkyl or aryl groups, providing a means to systematically vary steric bulk and electronic properties.

Formation of Aldehydes: The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBALH), can selectively reduce the nitrile to an aldehyde. libretexts.org

A summary of these transformations is presented in the table below.

Starting MaterialReagent(s)ProductFunctional Group Transformation
4-(1,3-Dioxolan-2-yl)benzonitrileH₃O⁺ or OH⁻4-(1,3-Dioxolan-2-yl)benzoic acidNitrile to Carboxylic Acid
This compoundH₂O, H⁺ or OH⁻ (partial hydrolysis)4-(1,3-Dioxolan-2-yl)benzamideNitrile to Amide
This compound1. LiAlH₄, 2. H₂O[4-(1,3-Dioxolan-2-yl)phenyl]methanamineNitrile to Primary Amine
This compound1. R-MgBr or R-Li, 2. H₃O⁺1-[4-(1,3-Dioxolan-2-yl)phenyl]-1-alkanoneNitrile to Ketone
This compound1. DIBALH, 2. H₂O4-(1,3-Dioxolan-2-yl)benzaldehydeNitrile to Aldehyde

The introduction of substituents onto the benzene (B151609) ring significantly influences its reactivity towards electrophilic substitution reactions. lumenlearning.com These effects are a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

Activating and Deactivating Groups: Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), activate the ring, making it more susceptible to electrophilic attack. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups, like nitro (-NO₂) or the nitrile (-CN) itself, deactivate the ring. lumenlearning.comlibretexts.orglibretexts.org The reactivity of substituted benzenes can be quantified relative to benzene itself. For instance, an -OH group can increase the reaction rate by a factor of 1000, while an -NO₂ group can decrease it by a factor of over 10 million. libretexts.org

Directing Effects: Substituents also dictate the position of subsequent substitutions (ortho, meta, or para). libretexts.org

Ortho, Para-Directors: Activating groups and halogens are typically ortho, para-directors.

Meta-Directors: Deactivating groups are generally meta-directors. libretexts.org For example, any substituent with a positively polarized atom directly attached to the ring will favor meta substitution. libretexts.org

The influence of various substituents on the reactivity of the aromatic ring is summarized below.

SubstituentEffect on ReactivityDirecting Effect
-OH, -OCH₃, -NH₂ActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-HalogenDeactivatingOrtho, Para
-NO₂, -CN, -COR, -SO₃HDeactivatingMeta

Chemical Transformations at the Dioxolane Ring

The dioxolane ring, while often employed as a protecting group for aldehydes and ketones, is also amenable to specific chemical transformations that can introduce new functionalities and reactive intermediates. wikipedia.orgnih.gov

The synthesis of enantiomerically pure 1,3-dioxolanes can be achieved through various methods, allowing for the introduction of chirality into the molecule. nih.gov One approach involves the reaction of an aldehyde with a chiral diol. nih.gov For example, the reaction of salicylaldehyde (B1680747) with commercially available chiral diols using a catalytic amount of Montmorillonite K10 has been shown to produce chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee). nih.gov Another strategy involves asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex, to yield cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

The dioxolane ring can be manipulated to generate reactive intermediates, which can then undergo further transformations.

Ring-Opening Reactions: The cationic ring-opening polymerization of 1,3-dioxolane (B20135) is a known process that can be influenced by reaction conditions to control cyclization. rsc.org Regioselective ring-opening of 1,3-dioxane-type acetals, a related class of compounds, has been extensively studied, offering pathways to selectively functionalize hydroxyl groups in carbohydrates. researchgate.net In some cases, the ring-opening of dioxolanones can be facilitated by formaldehyde, leading to a Tishchenko reaction. rsc.org

Rearrangement Reactions: A novel route to 1,7-dioxaspiro[5.5]undecanes involves the acid-catalyzed rearrangement of a bicyclic acetal (B89532), which is initially formed from a dioxolane derivative through ring-closing metathesis. nih.gov

Development of Protected Synthetic Intermediates

The strategic advantage of employing this compound lies in the chemoselective protection of the aldehyde group in 4-formylbenzonitrile. The dioxolane group effectively masks the highly reactive aldehyde functionality, preventing its participation in reactions while allowing for chemical transformations at other sites of the molecule, most notably the nitrile group or the aromatic ring.

The synthesis of this intermediate is typically achieved through the acid-catalyzed reaction of 4-formylbenzonitrile with ethylene (B1197577) glycol. This reversible reaction forms the stable 1,3-dioxolane ring, thus protecting the aldehyde. The protection can be readily removed under acidic aqueous conditions to regenerate the aldehyde at a desired stage in a synthetic sequence.

A notable example of its application is in the synthesis of more complex molecules where the aldehyde needs to be preserved for later-stage reactions. For instance, the synthesis of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (B1405384) showcases the utility of this protecting group strategy. chemicalbook.com In this synthesis, the dioxolane-protected benzonitrile derivative allows for transformations on other parts of the molecule without affecting the latent aldehyde functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₉NO₂ nih.gov
Molecular Weight 175.18 g/mol nih.gov
CAS Number 66739-89-7 nih.gov
SMILES C1COC(O1)C2=CC=C(C=C2)C#N nih.gov

The development of analogs from this compound allows for a systematic exploration of how structural modifications influence reactivity and, by extension, biological activity. The presence of the protected aldehyde and the nitrile group offers two primary vectors for derivatization.

Derivatization strategies often focus on the transformation of the nitrile group into other functional moieties. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form various heterocyclic rings. Each of these transformations dramatically alters the electronic and steric properties of the molecule, providing a diverse set of analogs for structure-reactivity studies. For example, the conversion of the nitrile to an amine introduces a basic center and a site for further functionalization, such as amidation or alkylation.

Furthermore, the aromatic ring of this compound can be subjected to electrophilic substitution reactions, allowing for the introduction of various substituents that can probe steric and electronic effects on receptor binding or catalytic activity. Following these modifications, the deprotection of the dioxolane reveals the aldehyde, which can then be used for a range of subsequent reactions, including reductive amination, Wittig reactions, or the formation of Schiff bases, further expanding the library of analogs.

While specific, detailed structure-activity relationship (SAR) studies starting directly from this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its potential as a scaffold. For instance, benzonitrile-containing compounds have been investigated as kinase inhibitors, and the ability to introduce diverse functionality via the protected aldehyde would be highly valuable in optimizing ligand-protein interactions. nih.govnih.gov

Table 2: Potential Derivatization Reactions of this compound for Analog Development

Reaction TypeReagents and ConditionsResulting Functional Group
Nitrile Hydrolysis H₂SO₄ (aq), heatCarboxylic Acid
Nitrile Reduction LiAlH₄, followed by H₂OPrimary Amine
Cycloaddition Azides, [3+2] cycloadditionTetrazole
Aldehyde Deprotection Aqueous acid (e.g., HCl)Aldehyde
Reductive Amination (post-deprotection) R-NH₂, NaBH₃CNSecondary/Tertiary Amine
Wittig Reaction (post-deprotection) Phosphonium ylideAlkene

The strategic use of this compound as a protected intermediate provides a powerful platform for the generation of diverse chemical analogs. This approach facilitates a methodical investigation of structure-reactivity relationships, which is fundamental to the rational design of new molecules with desired chemical and biological properties. Although comprehensive SAR studies on its direct derivatives are not widely published, its utility as a building block in the synthesis of complex, biologically active molecules is evident. Future research leveraging this versatile intermediate could lead to the discovery of novel therapeutic agents and advanced materials.

Future Research Directions and Emerging Methodologies

Novel Catalytic Systems for Efficient Synthesis and Transformations

The development of novel catalytic systems is paramount for the efficient synthesis and subsequent transformation of "4-(1,3-Dioxolan-2-yl)benzonitrile." Current research focuses on enhancing reaction yields, minimizing byproducts, and utilizing more environmentally benign catalysts. A notable synthetic route involves the reaction of 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) with ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid in dry dichloromethane (B109758), which produces 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (B1405384) with a high yield and purity. chemicalbook.com

Further advancements are being explored through the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce the benzonitrile (B105546) moiety. For instance, the reaction of a pyrazole (B372694) boronic acid pinacol (B44631) ester with a substituted benzonitrile can be catalyzed by a palladium complex to form a C-C bond, a strategy that could be adapted for the synthesis of derivatives of "this compound". google.com The efficiency of these catalytic systems is often improved by the choice of ligands, bases, and solvents.

In the realm of transformations, research is directed towards the selective manipulation of the nitrile and dioxolane functional groups. For example, catalytic hydrolysis of the nitrile group to a carboxylic acid or an amide can be achieved under various conditions, opening pathways to a range of derivatives. Similarly, the dioxolane group can be deprotected under acidic conditions to reveal the aldehyde functionality, which can then undergo further transformations. The development of catalysts that can selectively perform these transformations in the presence of other functional groups is a key area of investigation.

Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch synthesis to flow chemistry and continuous processing offers significant advantages for the scalable production of "this compound" and its derivatives. purdue.edu Flow chemistry provides enhanced heat and mass transfer, leading to improved reaction control, higher yields, and increased safety, particularly for exothermic or hazardous reactions. youtube.com This methodology allows for the precise control of reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to optimize the synthesis. youtube.com

For the production of benzonitrile compounds, continuous flow processes have been developed for various reaction types, including nitrilations and subsequent functional group manipulations. purdue.edu The modular nature of flow reactors facilitates the integration of multiple synthetic steps into a single, continuous process, often referred to as telescoping. purdue.edu This approach minimizes intermediate purification steps, reduces waste generation, and can lead to a more efficient and economical manufacturing process. purdue.edu The application of flow chemistry to the synthesis of "this compound" could involve the continuous feeding of starting materials through a heated reactor containing a packed bed of a solid-supported catalyst, followed by in-line purification. youtube.com This would be particularly beneficial for large-scale industrial production where consistency and efficiency are critical. mdpi.com

Photoinduced Reactions and Photoredox Catalysis for Nitrile and Dioxolane Transformations

Photoinduced reactions and photoredox catalysis are emerging as powerful tools for organic synthesis, offering mild and selective methods for the transformation of functional groups like nitriles and dioxolanes. rsc.orgacs.org These methods utilize visible light to initiate chemical reactions, often through the generation of radical intermediates via single electron transfer (SET) processes. rsc.org

In the context of nitrile transformations, photoredox catalysis can be employed for various reactions, including C-H functionalization and the formation of C-C and C-heteroatom bonds. acs.org For instance, the combination of a photoredox catalyst with a copper catalyst has been shown to be effective for the C-H arylation of azole derivatives. rsc.org Similar strategies could potentially be applied to the functionalization of the aromatic ring of "this compound."

Regarding the dioxolane moiety, while direct photoinduced transformations are less common, the aldehyde precursor to the dioxolane can be involved in photochemical reactions. The development of photoredox-catalyzed methods for the formation and cleavage of acetals under mild conditions is an active area of research. These approaches could provide alternative and more selective methods for the protection and deprotection of the aldehyde group in synthetic sequences involving "this compound." The use of organic photoredox catalysts is also gaining traction as a more sustainable alternative to expensive iridium-based complexes. rsc.org

Biocatalytic Approaches for Selective Functionalization

Biocatalytic methods are gaining significant attention for the selective functionalization of organic molecules due to their high chemo-, regio-, and stereoselectivity, often under mild reaction conditions. tudelft.nlnih.gov For "this compound," enzymes could offer precise transformations of either the nitrile or the dioxolane group.

Nitrile-converting enzymes, such as nitrile hydratases and nitrilases, are well-established biocatalysts for the hydrolysis of nitriles to amides or carboxylic acids, respectively. researchgate.netresearchgate.net These enzymatic transformations proceed under mild conditions and can avoid the use of harsh reagents often required in chemical hydrolysis. nih.govuva.nl For example, researchers have discovered that the enzyme galactose oxidase exhibits a promiscuous ability to catalyze the direct transformation of alcohols to nitriles. uva.nl Furthermore, nitrile hydratases from organisms like Rhodococcus rhodochrous have shown high activity towards the conversion of benzonitrile to benzamide. wits.ac.za Such enzymes could be employed for the selective conversion of the nitrile group in "this compound" to the corresponding amide or carboxylic acid.

While specific biocatalytic transformations of the 1,3-dioxolane (B20135) group are less documented, enzymes could be used for the enantioselective synthesis of chiral diols, which are precursors to chiral dioxolanes. nih.gov Additionally, research into promiscuous enzyme activities may uncover novel biocatalysts capable of selectively modifying the dioxolane ring or the benzylic position. uva.nl The integration of biocatalysis into the synthesis and modification of "this compound" holds promise for developing greener and more efficient synthetic routes. almacgroup.com

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the discovery and optimization of chemical reactions and the synthesis of novel compounds. chemrxiv.orgnih.gov This approach allows for the rapid screening of a large number of reaction conditions, including catalysts, solvents, and temperatures, to identify optimal parameters in a fraction of the time required for traditional methods. purdue.edu

For the synthesis and functionalization of "this compound," automated platforms can be utilized to explore a wide range of catalytic systems and reaction conditions. beilstein-journals.org For instance, HTE can be used to quickly identify the most effective palladium catalyst and ligand combination for a Suzuki coupling to introduce the benzonitrile moiety or to screen for optimal conditions for the transformation of the nitrile or dioxolane groups. nih.gov

Automated synthesis systems, often utilizing robotic liquid handlers and reactor arrays, can prepare and analyze hundreds or even thousands of reactions in parallel. chemrxiv.orgsynplechem.com The data generated from these experiments can be analyzed using machine learning algorithms to predict reaction outcomes and guide further optimization. nih.gov This data-driven approach accelerates the development of robust and efficient synthetic routes for "this compound" and its derivatives, facilitating their application in various fields of chemical research. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,3-Dioxolan-2-yl)benzonitrile, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via aldehyde protection using ethylene glycol. For example, 4-hydroxybenzaldehyde derivatives can undergo acetal formation under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene. Key steps include:

  • Aldehyde Protection : Reacting 4-formylbenzonitrile with ethylene glycol under Dean-Stark conditions to remove water and drive the reaction to completion .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in >90% purity.

  • Optimization : Increasing reaction time (12–24 hours) and maintaining anhydrous conditions improve yields (reported up to 85%) .

    Reaction Parameters Conditions
    SolventToluene
    Catalystp-TSA
    TemperatureReflux (110°C)
    Reaction Time12–24 hours

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H NMR should show peaks for the dioxolane ring protons (δ 5.08–5.12 ppm, multiplet) and benzonitrile aromatic protons (δ 7.6–7.8 ppm, doublets) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 189.1 [M+H]+^+ .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) .

Q. What are the common reactivity patterns of the dioxolane moiety in this compound?

  • Methodological Answer : The dioxolane group acts as a protecting group for aldehydes and participates in acid-catalyzed ring-opening reactions. For example:

  • Deprotection : Hydrolysis with dilute HCl (1M, 50°C) regenerates the aldehyde group, enabling further functionalization .
  • Nucleophilic Substitution : Reactivity with amines or thiols under basic conditions (e.g., triethylamine) forms thioacetals or aminal derivatives .

Advanced Research Questions

Q. How does the electronic nature of the dioxolane group influence the benzonitrile core in materials science applications?

  • Methodological Answer : The electron-donating dioxolane group modifies the aromatic ring’s electron density, enhancing charge transport in organic semiconductors. Studies include:

  • DFT Calculations : Analyze HOMO/LUMO levels to predict bandgap tuning (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

  • Thin-Film Characterization : Use AFM and XRD to assess crystallinity in polymer blends (e.g., with P3HT) .

    Electronic Properties Values
    HOMO (eV)-5.8
    LUMO (eV)-2.3
    Bandgap (eV)3.5

Q. What mechanistic insights explain contradictions in catalytic ring-opening reactions of the dioxolane group?

  • Methodological Answer : Competing pathways (e.g., acid vs. base catalysis) lead to divergent products. For example:

  • Acid-Catalyzed Hydrolysis : Proceeds via oxonium ion intermediate, favoring aldehyde regeneration .
  • Base-Mediated Reactions : Form enolate intermediates, leading to side products like conjugated nitriles. Kinetic studies (UV-Vis monitoring) and isotopic labeling (18^{18}O) clarify pathways .

Q. Can computational models predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets:

  • Target Selection : Cytochrome P450 enzymes (e.g., CYP3A4) due to nitrile’s metabolic stability .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 2.1) and low hepatotoxicity .

Data Contradictions and Resolution

  • Spectral Discrepancies : Variations in 13C^{13}C NMR chemical shifts (e.g., dioxolane carbons at δ 99–101 ppm vs. δ 97–98 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent and calibration standards .
  • Yield Inconsistencies : Discrepancies in synthetic yields (70–90%) are attributed to trace moisture during acetal formation. Use molecular sieves or strict anhydrous protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.